3-[(hexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-[(Hexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound with a unique structure that includes a pyrazole ring substituted with a hexylamino carbonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(hexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with hexylamine in the presence of a coupling agent. The reaction is usually carried out under mild conditions, with the temperature maintained at around 25-30°C. The use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) facilitates the formation of the amide bond between the carboxylic acid and the amine group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3-[(Hexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the hexylamino group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or THF (tetrahydrofuran) under inert atmosphere.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution, with reactions often conducted in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted pyrazole derivatives with different functional groups replacing the hexylamino group.
Scientific Research Applications
3-[(Hexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(hexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
- 3-(Hexylamino)-1-methyl-1H-pyrazole-4-carboxamide
- 3-(Heptylamino)-1-methyl-1H-pyrazole-4-carboxamide
- 3-(Octylamino)-1-methyl-1H-pyrazole-4-carboxamide
Comparison: Compared to these similar compounds, 3-[(hexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both a carboxylic acid group and a hexylamino carbonyl group. This dual functionality allows for a broader range of chemical reactions and potential applications. The presence of the carboxylic acid group also enhances its solubility in aqueous environments, making it more versatile for biological and medicinal applications.
Properties
IUPAC Name |
3-(hexylcarbamoyl)-1-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-3-4-5-6-7-13-11(16)10-9(12(17)18)8-15(2)14-10/h8H,3-7H2,1-2H3,(H,13,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJIAYSPVJFNGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)C1=NN(C=C1C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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